molecular formula C6H9N3 B596189 4-Ethylpyridazin-3-amine CAS No. 1314931-11-7

4-Ethylpyridazin-3-amine

Cat. No.: B596189
CAS No.: 1314931-11-7
M. Wt: 123.159
InChI Key: FFJICSHBUIEYOT-UHFFFAOYSA-N
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Description

4-Ethylpyridazin-3-amine is an organic compound with the molecular formula C6H9N3. It belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of the six-membered ring.

Scientific Research Applications

4-Ethylpyridazin-3-amine has several scientific research applications:

Future Directions

While specific future directions for “4-Ethylpyridazin-3-amine” were not found in the retrieved sources, there is ongoing interest in the development of new therapeutic peptides . As a pyridazine derivative, “this compound” could potentially be explored in this context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylpyridazin-3-amine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and offers good functional group compatibility, broad substrate scope, and simple, metal-free, and neutral reaction conditions . Another method involves the cyclization of β,γ-unsaturated hydrazones under mild conditions, which can be efficiently converted to pyridazines in the presence of sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Ethylpyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to the corresponding amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridazines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Ethylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-ethylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-5-3-4-8-9-6(5)7/h3-4H,2H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJICSHBUIEYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716981
Record name 4-Ethylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314931-11-7
Record name 4-Ethylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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